molecular formula C14H11BrClNO2 B14944868 3-bromo-N-(3-chloro-2-methoxyphenyl)benzamide

3-bromo-N-(3-chloro-2-methoxyphenyl)benzamide

Cat. No.: B14944868
M. Wt: 340.60 g/mol
InChI Key: YUWWASHBPDOOQN-UHFFFAOYSA-N
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Description

3-bromo-N-(3-chloro-2-methoxyphenyl)benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a bromine atom at the 3-position of the benzamide ring, a chlorine atom at the 3-position, and a methoxy group at the 2-position of the phenyl ring. Benzamides are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(3-chloro-2-methoxyphenyl)benzamide typically involves a multi-step process. One common method is the Friedel-Crafts acylation reaction, where benzoyl chloride reacts with a substituted aniline derivative in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous conditions and temperatures ranging from 0°C to 50°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-(3-chloro-2-methoxyphenyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction can lead to the formation of different functionalized derivatives.

Scientific Research Applications

3-bromo-N-(3-chloro-2-methoxyphenyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-bromo-N-(3-chloro-2-methoxyphenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-bromo-N-(3-chloro-2-methoxyphenyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and chlorine atoms, along with the methoxy group, influences its reactivity and interaction with biological targets, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C14H11BrClNO2

Molecular Weight

340.60 g/mol

IUPAC Name

3-bromo-N-(3-chloro-2-methoxyphenyl)benzamide

InChI

InChI=1S/C14H11BrClNO2/c1-19-13-11(16)6-3-7-12(13)17-14(18)9-4-2-5-10(15)8-9/h2-8H,1H3,(H,17,18)

InChI Key

YUWWASHBPDOOQN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC=C1Cl)NC(=O)C2=CC(=CC=C2)Br

Origin of Product

United States

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